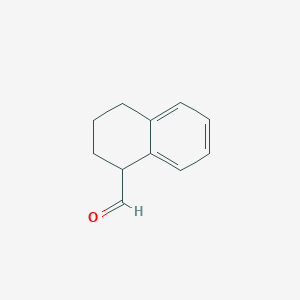

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8,10H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDOJLXKYNWBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327157 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18278-24-5 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde chemical properties

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound, a derivative of the partially hydrogenated naphthalene core known as tetralin, is a pivotal chemical intermediate in the fields of organic synthesis and medicinal chemistry. Its unique structure, combining a reactive aldehyde functional group with a chiral benzylic center and a fused aliphatic-aromatic ring system, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and characteristic reactivity, offering valuable insights for researchers in drug discovery and materials science. Derivatives of the tetralin scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV effects, underscoring the importance of intermediates like this compound in the development of novel therapeutics.

Molecular Structure and Properties

The fundamental characteristics of this compound are rooted in its molecular structure, which features a tetralin framework with a formyl group at the C1 position. This substitution creates a stereocenter, meaning the compound exists as a racemic mixture of (R) and (S)-enantiomers unless a stereoselective synthesis is employed.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 18278-24-5 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Physical Form | Liquid | |

| XLogP3 (Computed) | 2.3 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity (Computed) | 164 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the compound. Below are the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Experimental data from a peer-reviewed study confirms the following chemical shifts.[3][4]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| Aldehyde (-CHO) | 9.68 | d, J = 2.0 |

| Aromatic (Ar-H) | 7.23 – 7.13 | m |

| Benzylic (C1-H) | 3.61 – 3.58 | m |

| Benzylic (C4-H₂) | 2.79 | m |

| Aliphatic (C2-H₂) | 2.31 – 1.84 | m |

| Aliphatic (C3-H₂) | 1.99 – 1.87 | m |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental ¹³C NMR data for the title compound is not widely published, data from the closely related analog, 6-bromo-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde, offers valuable insight into the expected chemical shifts, particularly for the carbon backbone.[5] The bromine substituent primarily affects the aromatic region, with minimal impact on the aldehyde and aliphatic carbons.

| Carbon Assignment (Analog-based) | Expected Chemical Shift (δ) ppm |

| Aldehyde (C=O) | ~201.4 |

| Aromatic (Quaternary) | ~140.3, ~132.6 |

| Aromatic (CH) | ~131.3, ~129.9, ~129.4, ~121.2 |

| Benzylic (C1-CHO) | ~51.3 |

| Benzylic (C4) | ~29.1 |

| Aliphatic (C2/C3) | ~22.9, ~20.2 |

Synthesis Methodology: Rieche Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of organic synthesis. The Rieche formylation is a robust method that utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent precursor and a Lewis acid, typically titanium tetrachloride (TiCl₄), as a catalyst.[6] Tetralin is an activated aromatic substrate, making it well-suited for this type of electrophilic aromatic substitution.

Experimental Protocol: Rieche Formylation of Tetralin

Disclaimer: This protocol is a representative procedure based on established methodologies for the Rieche formylation of activated arenes and should be performed by qualified personnel with appropriate safety precautions.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydronaphthalene (1.0 eq.) and dry dichloromethane (DCM) as the solvent.

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture for 1 hour at 0 °C. The causality for this step is the formation of a complex between the Lewis acid and the substrate, which activates the aromatic ring for electrophilic attack.

-

Formylating Agent Addition: Add dichloromethyl methyl ether (Cl₂CHOMe, 1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to stir for 45-60 minutes. The in-situ generation of the electrophilic chloromethyl oxonium ion is the key transformation here.

-

Reaction Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the intermediate species to reveal the aldehyde and neutralizes the Lewis acid.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield this compound.

Sources

- 1. This compound | C11H12O | CID 366956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Proton-Coupled Electron Transfer Strategy to the Redox-Neutral Photocatalytic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (CAS 18278-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde, also known as tetralin-1-carbaldehyde, is a bicyclic aromatic aldehyde with the chemical formula C₁₁H₁₂O.[1] This compound is a derivative of tetralin, a partially hydrogenated naphthalene, and possesses a reactive aldehyde functional group at the benzylic position. The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules and pharmaceuticals.[2] The presence of the aldehyde group in this compound makes it a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly in the context of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data is fundamental for the effective use of this compound in a research setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18278-24-5 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₂O | [1][4] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Clear liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the aldehydic proton (a singlet around 9.5-10.0 ppm), the benzylic proton at the 1-position (a multiplet), and the aliphatic protons of the saturated ring (in the range of 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the benzylic carbon at the 1-position, and the aliphatic carbons of the saturated ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected around 1700-1730 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the tetralin ring.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the direct formylation of tetralin or the oxidation of the corresponding primary alcohol, (1,2,3,4-tetrahydronaphthalen-1-yl)methanol.

Synthetic Route 1: Direct Formylation of Tetralin

Direct formylation of the tetralin core can be challenging due to the deactivated nature of the benzylic position for electrophilic aromatic substitution. However, certain forcing conditions or specific formylation reagents might achieve this transformation.

Caption: Potential formylation routes from tetralin.

Experimental Protocol: Vilsmeier-Haack Reaction (Hypothetical)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[6][7][8] While tetralin is not highly activated, this protocol outlines a potential approach.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of tetralin (1 equivalent) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Route 2: Oxidation of (1,2,3,4-tetrahydronaphthalen-1-yl)methanol

A more reliable and common approach involves the oxidation of the corresponding primary alcohol. This two-step process starts with the synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)methanol, followed by its oxidation to the aldehyde.

Caption: Mild oxidation routes from the corresponding alcohol.

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, known for its high yields and tolerance of various functional groups.[9][10][11][12][13]

Materials:

-

(1,2,3,4-tetrahydronaphthalen-1-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate solution (10%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (1,2,3,4-tetrahydronaphthalen-1-yl)methanol (1 equivalent) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a valuable precursor for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks.

Caption: Key synthetic transformations of the title compound.

These reactions open avenues to a wide range of derivatives, including carboxylic acids, alcohols, alkenes, and amines, which can be further functionalized in the pursuit of novel therapeutic agents.

Applications in Drug Discovery and Development

The tetralin motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its rigid, partially saturated bicyclic structure provides a defined three-dimensional scaffold that can effectively present pharmacophoric elements for interaction with biological targets. Derivatives of tetrahydronaphthalene have shown a broad spectrum of pharmacological activities, including acting as thromboxane receptor antagonists and synthase inhibitors.[2]

While specific applications of this compound in marketed drugs are not extensively documented, its utility as a synthetic intermediate is clear. The aldehyde group serves as a chemical handle for the introduction of various side chains and functional groups that can modulate the pharmacological profile of the resulting molecules. For instance, reductive amination of this aldehyde with various primary or secondary amines can lead to a library of aminomethyl-tetralin derivatives, a common structural motif in centrally acting agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, while not trivial, can be reliably achieved through the oxidation of the corresponding primary alcohol. The reactivity of the aldehyde group allows for a wide range of subsequent chemical modifications, making it an important intermediate for the generation of libraries of novel compounds for drug discovery programs. The established biological relevance of the tetralin scaffold further underscores the potential of this compound in the development of new therapeutic agents.

References

- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156. ([Link])

- Mikhaleva, A. I.; Ivanoc, A. V.; Skital'tseva, E. V.; Ushakov, I. A.; Vasil'tsov, A. M.; Trofimov, B. A. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis2009, 587-590. ([Link])

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007. ([Link])

- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659. ([Link])

- Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. In Organic Reactions. 2005. ([Link])

- Cirillo, R.; et al. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. J. Med. Chem.1992, 35 (23), 4349-4357. ([Link])

- Reddit. Mechanism Sunday: reaction of tetralone with the Vilsmeier–Haack reagent. ([Link])

- Chemistry Steps. Dess–Martin periodinane (DMP)

- Wikipedia. Duff reaction. ([Link])

- Wikipedia.

- J&K Scientific LLC. Vilsmeier-Haack Reaction. ([Link])

- L.S.College, Muzaffarpur. Reimer–Tiemann reaction. ([Link])

- J&K Scientific LLC. Reimer-Tiemann Reaction. ([Link])

- Duff Reaction. ([Link])

- Organic Chemistry Portal.

- SynArchive. Duff Reaction. ([Link])

- Duff reaction. ([Link])

- Wikipedia. Reimer–Tiemann reaction. ([Link])

- Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. ([Link])

- Wikipedia. Vilsmeier–Haack reaction. ([Link])

- Chemistry Notes.

- UNI ScholarWorks.

- Organic Chemistry Portal.

- Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. ([Link])

- Organic Chemistry Portal.

- Google Patents. Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt. ()

- PubChem. This compound. ([Link])

- PrepChem.com. Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). ([Link])

- Chemistry – A European Journal.

- Google Patents.

- Atlanchim Pharma. Scientific Letter. ([Link])

- NIH.

- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. ([Link])

- Chemistry – A European Journal.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 18278-24-5 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Molecular Structure and Analysis of 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde. The tetralin framework is a privileged scaffold in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1] A thorough understanding of the structural nuances of its derivatives, such as the title compound, is paramount for researchers, scientists, and drug development professionals. This document details validated protocols for synthesis, elucidates its three-dimensional structure through spectroscopic and computational methods, and discusses the critical role of conformational analysis in determining its chemical behavior.

Introduction: The Significance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene (tetralin) moiety, a bicyclic hydrocarbon composed of a fused benzene and cyclohexane ring, is a cornerstone in the design of bioactive molecules. Its structural rigidity, combined with defined stereochemical centers, makes it an ideal template for developing agents with high target specificity. Tetralin derivatives have demonstrated a wide array of therapeutic applications, including antidepressant (e.g., Sertraline), anticancer, antifungal, and anti-inflammatory activities.[2] The introduction of a carbaldehyde group at the C1 position creates a chiral center and a versatile chemical handle, this compound, which serves as a key intermediate for the synthesis of more complex pharmaceutical agents.[3] This guide offers an in-depth analysis of this molecule's structure, from its synthesis to its detailed conformational and electronic properties.

Synthesis and Purification

The preparation of this compound is most effectively achieved through the formylation of an electron-rich aromatic ring. The Vilsmeier-Haack reaction is a robust and widely used method for this transformation, employing a Vilsmeier reagent generated in situ from a substituted amide and phosphorus oxychloride.[4]

Causality in Experimental Design: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is the chosen protocol due to its efficiency and selectivity for electron-rich aromatic systems like tetralin.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] The tetralin π-system then attacks this electrophile, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde.[4] This method is preferable to others as it operates under relatively mild conditions and is highly effective for formylating activated arenes.[5]

Validated Experimental Protocol: Vilsmeier-Haack Formylation of Tetralin

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin) (C₁₀H₁₂)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1,2,3,4-tetrahydronaphthalene dissolved in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a liquid.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic and Physicochemical Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

A summary of the key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [7] |

| Molecular Weight | 160.21 g/mol | [7][8] |

| Exact Mass | 160.088815 g/mol | [7][8] |

| Appearance | Liquid | [9] |

| XLogP3 | 2.3 | [8] |

| Complexity | 164 | [8] |

| CAS Number | 18278-24-5 | [7] |

Spectroscopic Data Analysis

Spectroscopic analysis provides irrefutable evidence for the assigned structure. The data below is indicative of the expected values.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for identifying the types of protons and their connectivity. The spectrum of the parent tetralin shows signals for aromatic protons around 7.07 ppm and aliphatic protons between 1.80 and 2.77 ppm.[10][11] For the aldehyde derivative, a characteristic downfield singlet for the aldehyde proton (-CHO) is expected around 9.5-10.0 ppm. The proton at the C1 position, being benzylic and adjacent to the aldehyde, will also be shifted downfield and will appear as a multiplet due to coupling with the adjacent C2 protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton. For the parent tetralin, aromatic carbons appear between 125.6 and 137.3 ppm, while the saturated carbons are found at approximately 23.4 and 29.6 ppm.[10][12] For the title compound, the most deshielded signal will be the carbonyl carbon of the aldehyde group, typically appearing in the range of 190-200 ppm.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. The most diagnostic peak for this compound is the strong C=O stretching vibration of the aldehyde, which is expected to appear in the region of 1720-1740 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (160.21).[13]

| Spectroscopic Data Summary | |

| ¹H NMR | Aldehyde H: ~9.5-10.0 ppm (s); Aromatic H: ~7.1-7.4 ppm (m); C1-H: ~3.5 ppm (m); Aliphatic H: ~1.7-2.9 ppm (m) |

| ¹³C NMR | C=O: ~190-200 ppm; Aromatic C: ~126-140 ppm; C1: ~50-55 ppm; Aliphatic C: ~20-30 ppm |

| IR (cm⁻¹) | C=O stretch: ~1725-1735; Aromatic C-H stretch: >3000; Aliphatic C-H stretch: <3000 |

| MS (m/z) | Molecular Ion [M]⁺: 160 |

Conformational Analysis and Stereochemistry

The introduction of the carbaldehyde group at the C1 position renders the molecule chiral and introduces significant conformational considerations that influence its reactivity and biological interactions.

Chirality and Ring Conformation

The C1 carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.[8] The six-membered saturated ring of the tetralin system does not adopt a perfect chair conformation like cyclohexane due to the fusion with the planar benzene ring. Instead, it exists in a more flexible half-chair conformation.

Axial vs. Equatorial Substituent Preference

In the half-chair conformation, the substituent at the C1 position—the carbaldehyde group—can occupy one of two positions: pseudo-axial or pseudo-equatorial. The energy difference between these two conformers is a critical factor in the molecule's overall structure.

-

Pseudo-Equatorial Conformer: In this arrangement, the bulky aldehyde group is positioned away from the bulk of the ring system, minimizing steric hindrance. This is generally the more stable, lower-energy conformation.

-

Pseudo-Axial Conformer: Here, the aldehyde group is oriented more perpendicularly to the general plane of the ring, leading to greater steric interactions (A¹,³ strain) with the axial hydrogens on the same side of the ring. This conformation is typically higher in energy.

The equilibrium between these two conformers heavily favors the pseudo-equatorial position for the carbaldehyde group. This preference is a direct consequence of minimizing steric strain, a fundamental principle in conformational analysis.

Caption: Conformational equilibrium of the tetralin ring.

Applications in Drug Discovery and Development

This compound is not just a subject of academic interest; it is a valuable building block in the synthesis of complex molecules for drug discovery. The tetralin core is present in numerous clinically relevant compounds, and the aldehyde functional group provides a reactive site for further chemical modifications. For instance, it can undergo reactions such as Wittig olefination, reductive amination, and aldol condensations to build more elaborate molecular architectures, making it a key intermediate in the synthesis of novel therapeutic candidates.[3] Its derivatives have been investigated for a range of activities, including anticancer and anticholinesterase properties.[14]

References

- Shaping the future of medicine through diverse therapeutic applications of tetralin deriv

- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu

- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives.

- This compound | C11H12O. PubChem.

- Applications and synthesis of tetralin derivatives.

- bmse000530 1,2,3,4-tetrahydronaphthalene

- Mechanism Sunday: reaction of tetralone with the Vilsmeier–Haack reagent. Reddit.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Synthesis of novel heterocyclic compounds bearing tetralin moiety of potential anticancer activity targeting the intrinsic apoptotic p

- 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum. ChemicalBook.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier–Haack reaction. Wikipedia.

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- This compound (C11H12O). PubChemLite.

- 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum. ChemicalBook.

- 1,2,3,4-TETRAHYDRONAPHTHALENE.

- This compound Formula. ECHEMI.

- This compound. Sigma-Aldrich.

- Conformational Analysis. University of California, Irvine.

Sources

- 1. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | C11H12O | CID 366956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | 18278-24-5 [sigmaaldrich.com]

- 10. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 11. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 12. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]

- 13. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

- 14. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic strategies. We will delve into the mechanistic underpinnings of each method, providing field-proven insights into experimental choices and presenting self-validating protocols. The guide will cover formylation of the tetralin core, oxidation of the corresponding primary alcohol, and the reduction of carboxylic acid derivatives. Each section will include detailed experimental procedures, mechanistic diagrams, and a comparative analysis of the methodologies.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a carbaldehyde functional group at the 1-position provides a versatile handle for further chemical transformations, making this compound a key intermediate in the synthesis of complex molecular architectures. Its applications span from the development of novel therapeutic agents to the creation of unique molecular probes. This guide aims to equip the modern chemist with a robust understanding of the primary synthetic routes to this important molecule.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups within a more complex synthetic scheme. The three principal strategies that will be discussed are:

-

Direct Formylation of Tetralin: Introducing the aldehyde group directly onto the tetralin backbone.

-

Oxidation of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol: Conversion of the corresponding primary alcohol to the aldehyde.

-

Reduction of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives: Partial reduction of a carboxylic acid or its activated forms.

The following sections will explore each of these routes in detail.

Method 1: Direct Formylation of 1,2,3,4-Tetrahydronaphthalene

Direct formylation of the aromatic ring of tetralin is a common approach. However, due to the nature of electrophilic aromatic substitution on the tetralin ring system, this method typically yields the 6-substituted isomer as the major product. To achieve substitution at the 1-position, a directed approach is necessary. One of the most effective methods for this transformation is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2][3] While direct formylation of tetralin itself would lead to substitution on the aromatic ring, this method can be adapted for substrates where the 1-position is activated.

Caption: Vilsmeier-Haack Reaction Workflow.

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent then undergoes electrophilic attack by the electron-rich aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[4]

Sources

An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde, a key synthetic intermediate in medicinal chemistry. The document details its chemical identity, physicochemical properties, and provides a plausible, detailed protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, it outlines methods for purification and provides an in-depth analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, and IR). A significant focus is placed on the pivotal role of this aldehyde and its derivatives in the synthesis of high-value pharmaceutical agents, including analogues of Sertraline and Rotigotine. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic framework, combining both aromatic and alicyclic features, provides an excellent platform for the spatial presentation of pharmacophoric elements. The introduction of a formyl group at the C1 position to yield this compound creates a versatile chemical handle, opening up a plethora of synthetic transformations for the construction of complex molecular architectures. This aldehyde serves as a crucial building block in the journey towards novel therapeutics, particularly in the realm of neurology and psychiatry. Its strategic importance lies in its utility for introducing key functionalities and extending the carbon skeleton, which is fundamental in the design and synthesis of potent and selective drug candidates.

Compound Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Tetralin-1-carboxaldehyde, 1-Formyl-1,2,3,4-tetrahydronaphthalene | [1][2] |

| CAS Number | 18278-24-5 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Purity | Typically >95% | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: A Plausible Experimental Protocol

While several formylation methods exist for aromatic compounds, the Vilsmeier-Haack reaction stands out as a mild and effective approach for electron-rich aromatic systems like 1,2,3,4-tetrahydronaphthalene.[3][4][5][6][7] The following protocol is a detailed, plausible procedure derived from established chemical principles for this transformation.

Reaction Principle: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[3][4][6] The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde.

Caption: Vilsmeier-Haack Reaction Workflow.

Step-by-Step Experimental Protocol

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,2,3,4-tetrahydronaphthalene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture again to 0 °C and carefully quench it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and add more dichloromethane. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified aldehyde.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at the C1 position, the aliphatic protons of the cyclohexene ring, and the aldehydic proton.

-

δ 9.5-10.0 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ 7.0-7.4 ppm (m, 4H): Aromatic protons.

-

δ 3.5-3.8 ppm (m, 1H): Benzylic proton at C1.

-

δ 1.7-2.9 ppm (m, 6H): Aliphatic protons at C2, C3, and C4.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the aldehydic carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons.

-

δ 190-200 ppm: Aldehydic carbonyl carbon.

-

δ 125-140 ppm: Aromatic carbons.

-

δ 45-55 ppm: Benzylic carbon at C1.

-

δ 20-35 ppm: Aliphatic carbons at C2, C3, and C4.

-

Caption: Structure and Predicted NMR Shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

~1700-1720 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

-

~2720 and 2820 cm⁻¹: C-H stretching vibrations of the aldehyde.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching.

-

~1600 and 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Applications in Drug Development: A Gateway to Potent Therapeutics

This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents, particularly those targeting the central nervous system.

Synthesis of Sertraline Analogues

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[8][9] The tetralin core is a key feature of its structure. The aldehyde functionality in this compound can be readily converted to an amine via reductive amination, providing a direct route to the core structure of sertraline and its analogues. This allows for the exploration of structure-activity relationships by varying the substituents on the aromatic ring and the amine.

Caption: Reductive Amination for Sertraline Analogues.

Precursor to Rotigotine Analogues

Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.[10][11] The synthesis of rotigotine and its analogues often involves intermediates derived from tetralone, which can be prepared from 1,2,3,4-tetrahydronaphthalene derivatives. The aldehyde can be a starting point for the elaboration of the side chain and the introduction of the necessary functional groups found in this class of drugs. The synthesis of a dopamine and rotigotine analogue, 2-amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene, highlights the utility of the tetralin scaffold in this therapeutic area.[10][12][13]

Safety and Handling

This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the aldehyde group, provides a powerful platform for the creation of diverse molecular libraries and the targeted synthesis of complex pharmaceutical agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, analytical characterization data, and its significant applications in drug discovery. As the quest for novel therapeutics continues, the utility of such well-defined and functionalized scaffolds will undoubtedly remain a cornerstone of successful drug development programs.

References

- PubChem. This compound.

- Synthetic Communications. First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Taylor & Francis Online. [Link]

- Taylor & Francis Group. First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Figshare. [Link]

- ResearchGate. First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [Link]

- Wikipedia. Duff reaction. [Link]

- Duff Reaction.

- SynArchive. Duff Reaction. [Link]

- Wikipedia. Reimer–Tiemann reaction. [Link]

- NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Chemistry Steps. Vilsmeier–Haack Reaction. [Link]

- BMRB. 1,2,3,4-tetrahydronaphthalene. [Link]

- ResearchG

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- SynArchive.

- MDPI. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. [Link]

- Wikipedia. Vilsmeier–Haack reaction. [Link]

- ResearchG

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Iraqi Academic Scientific Journals. A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. [Link]

- L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

- NIST WebBook. 1,2,3,4-Tetrahydronaphthalene-d12. [Link]

- SpectraBase. 1,2,3,4-Tetrahydronaphthalene. [Link]

- NIST WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

- National Institutes of Health.

- NIST WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

- Synthesis, characterization and identification of sertraline hydrochloride rel

- Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

- ResearchGate. Synthesis of sertraline (2) from naphthalene (7 f) and establishment of... [Link]

- UNI ScholarWorks.

- National Institutes of Health. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. [Link]

- Scholars@Duke.

- Google Patents. Highly Steroselective Synthesis of Sertraline.

- PubMed. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. [Link]

Sources

- 1. This compound | C11H12O | CID 366956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]

- 12. Item - First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 13. researchgate.net [researchgate.net]

Introduction: Unveiling Tetralin-1-Carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of Tetralin-1-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Tetralin-1-carbaldehyde, systematically named 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, is a bicyclic aromatic aldehyde. Its molecular architecture, featuring a reactive aldehyde group appended to a tetralin scaffold, positions it as a valuable intermediate in synthetic organic chemistry. The tetralin moiety, a partially hydrogenated naphthalene ring system, is a common structural motif in numerous biologically active molecules. Consequently, tetralin-1-carbaldehyde serves as a critical building block for constructing more complex molecular frameworks, particularly in the realm of medicinal chemistry and drug development.[1]

This guide offers a comprehensive exploration of the core physical, chemical, and spectral properties of tetralin-1-carbaldehyde. By synthesizing data from various authoritative sources, we aim to provide researchers with the foundational knowledge required for its effective handling, characterization, and application in experimental workflows.

Part 1: Core Physicochemical and Molecular Properties

The physical state and behavior of a compound are dictated by its molecular structure. Understanding these fundamental properties is paramount for designing synthetic routes, purification strategies, and formulation studies.

Structural and Identity Data

-

IUPAC Name : 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde[2]

-

Synonyms : 1-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-; 5,6,7,8-Tetrahydro-1-naphthalenecarbaldehyde[2][3]

-

Appearance : Colorless to light yellow liquid[4]

Quantitative Physical Data Summary

The following table consolidates the key physical properties of tetralin-1-carbaldehyde. These values are critical for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Significance in Research & Development | Source(s) |

| Molecular Weight | 160.21 g/mol | Essential for stoichiometric calculations in reactions and for mass spectrometry analysis. | [2][3] |

| Boiling Point | 130-140 °C at 18 Torr | Informs purification by vacuum distillation and indicates its relatively low volatility under ambient pressure. | [4] |

| Density (Predicted) | 1.083 ± 0.06 g/cm³ | Useful for volume-to-mass conversions and for predicting its behavior in biphasic systems. | [4][5] |

| Refractive Index (Predicted) | 1.588 | A key parameter for rapid, non-destructive purity assessment of liquid samples. | [5] |

| LogP (Predicted) | 2.3 - 2.8 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability—a key factor in drug design. | [2][6] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | A low TPSA value is often correlated with good oral bioavailability in drug candidates. | [2][3] |

| Rotatable Bond Count | 1 | Low rotational freedom contributes to a more defined molecular conformation, which can be advantageous for receptor binding. | [3] |

Part 2: Spectroscopic Signature for Structural Verification

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. The unique spectral fingerprint of tetralin-1-carbaldehyde allows for its unambiguous identification and the assessment of its purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, and aliphatic protons. The aldehydic proton (CHO) would appear as a singlet far downfield (δ ≈ 9.5-10.5 ppm). Aromatic protons would resonate in the typical range of δ ≈ 7.0-8.0 ppm. The aliphatic protons on the saturated ring would appear further upfield, likely as complex multiplets between δ ≈ 1.5-3.0 ppm.

-

IR Spectroscopy : Infrared spectroscopy is particularly useful for identifying the key functional group. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹. Additional bands corresponding to aromatic C=C stretching (≈ 1600 and 1475 cm⁻¹) and sp² and sp³ C-H stretching (≈ 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively) would also be present.[2]

-

Mass Spectrometry : Mass spectral analysis provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (160.09).[2] Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO). GC-MS data is available for this compound.[2]

Part 3: Synthesis, Reactivity, and Stability

Synthetic Approach

Tetralin-1-carbaldehyde is a synthetic intermediate. While numerous specific procedures exist within proprietary and academic literature, a general and logical workflow for its preparation and verification can be outlined. Its synthesis is noted as a step in the preparation of pharmaceutically active compounds like Agomelatine.[1] The parent compound, tetralin, is typically produced via the catalytic hydrogenation of naphthalene.[7] Subsequent formylation of the tetralin ring would yield the target aldehyde.

Chemical Reactivity and Stability

The reactivity of tetralin-1-carbaldehyde is dominated by the aldehyde functional group. It is susceptible to:

-

Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

-

Reduction : Can be reduced to the corresponding primary alcohol, (5,6,7,8-tetrahydronaphthalen-1-yl)methanol.

-

Nucleophilic Addition : The electrophilic carbonyl carbon is a target for various nucleophiles, enabling reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation.

For storage, tetralin-1-carbaldehyde should be kept under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation.[4] Like its parent, tetralin, it may be sensitive to air over prolonged periods, potentially forming peroxides.[8]

Part 4: General Experimental Workflow

The following diagram illustrates a logical, self-validating workflow for the synthesis, purification, and characterization of tetralin-1-carbaldehyde, representing a standard procedure in synthetic chemistry.

Caption: A logical workflow for the synthesis and validation of tetralin-1-carbaldehyde.

Methodology Steps

-

Synthesis : The reaction would be conducted under controlled conditions (temperature, atmosphere) using appropriate solvents and reagents.

-

Workup : Upon completion, the reaction is quenched and the crude product is extracted from the aqueous phase into an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification : The crude material is purified to remove unreacted starting materials and byproducts. Given its boiling point, vacuum distillation is a viable method.[4] Alternatively, silica gel column chromatography could be employed.

-

Characterization : The purified product's identity and purity are confirmed using the spectroscopic methods detailed in Part 2 (NMR, IR, MS). The refractive index can also be used as a quick purity check.

Part 5: Safety and Handling

While a specific, comprehensive safety datasheet for tetralin-1-carbaldehyde is not widely available, hazard information can be inferred from related compounds and general chemical safety principles. One source indicates GHS warnings for skin and eye irritation, and potential respiratory irritation.[6][9]

-

Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from ignition sources. As recommended, storage under an inert gas at refrigerated temperatures (2-8°C) is ideal to maintain purity and stability.[4]

-

Fire Safety : The parent compound, tetralin, is a combustible liquid.[11] Therefore, tetralin-1-carbaldehyde should be kept away from open flames and sparks.

References

- TETRALIN FOR SYNTHESIS - Loba Chemie. [Link]

- Tetralin | C10H12 | CID 8404 - PubChem - NIH. [Link]

- 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | C11H12O | CID 179527 - PubChem. [Link]

- MATERIAL SAFETY DATA SHEET TETRALIN - oxfordlabchem.com. [Link]

- A novel process for the preparation of tetralin and naphthalene derivatives - Google P

- 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde | C11H12O | CID 366956 - PubChem. [Link]

- TETRALIN -

- Tetralin - Wikipedia. [Link]

Sources

- 1. WO2015000555A2 - A novel process for the preparation of tetralin and naphthalene derivatives - Google Patents [patents.google.com]

- 2. 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | C11H12O | CID 179527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. tetralin-1-carbaldehyde CAS#: 41828-13-1 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Tetralin - Wikipedia [en.wikipedia.org]

- 8. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C11H12O | CID 366956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

Unveiling the Biological Potential of 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and receptor antagonist properties. This technical guide delves into the untapped potential of a specific analog, 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde. While direct experimental data on this compound remains limited in publicly accessible literature, this document provides a comprehensive framework for its investigation. By extrapolating from the known bioactivities of structurally related tetralin derivatives and the parent compound, we outline a strategic, multi-pronged approach to systematically characterize the biological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to explore its therapeutic promise.

Introduction: The Tetralin Scaffold - A Foundation for Diverse Bioactivity

The tetralin framework, consisting of a fused benzene and cyclohexane ring, serves as a versatile backbone for the design of bioactive molecules. Its conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. While the parent compound, tetralin, is primarily used as a solvent and has been studied for its metabolism and toxicity[1][2][3], its derivatives have shown significant therapeutic potential.

Notable examples of bioactive tetralin derivatives include:

-

Thromboxane receptor antagonists: Polysubstituted tetrahydronaphthalene derivatives have been developed as potent and orally active antagonists of the thromboxane receptor, indicating potential applications in cardiovascular disease[4].

-

Anticancer agents: Certain tetralin derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer[5][6]. Glycosylated tetrahydronaphthalene derivatives have also shown promising in-vitro cytotoxic activity[7].

-

Antimicrobial agents: A novel class of tetrahydronaphthalene amide derivatives has been identified as potent inhibitors of Mycobacterium tuberculosis ATP synthase, highlighting their potential as new anti-TB drug candidates[8].

-

Enzyme inhibitors: Derivatives of tetralin have been investigated as potential inhibitors of enzymes such as estrone sulfatase and 17-β-hydroxysteroid dehydrogenase, which are implicated in hormone-dependent cancers[5].

The subject of this guide, this compound, introduces a reactive aldehyde functionality to the tetralin scaffold. This feature opens up new avenues for molecular interactions and potential mechanisms of action.

Physicochemical Properties and Safety Profile of this compound

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before embarking on biological studies.

| Property | Value | Source |

| Molecular Formula | C11H12O | [9][10] |

| Molecular Weight | 160.21 g/mol | [9][10] |

| Appearance | Liquid | |

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [9] |

Safety Precautions: Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Avenues for Biological Investigation

Given the diverse activities of tetralin derivatives, a broad-based screening approach is recommended to elucidate the biological potential of this compound. The following sections outline key areas of investigation and detailed experimental protocols.

Anticancer Activity

The cytotoxicity of numerous tetralin derivatives against cancer cell lines warrants a primary investigation into the anticancer potential of this compound.

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be used. A common starting point is the NCI-60 panel. For initial screening, a smaller, representative panel could include:

-

MCF-7 (breast adenocarcinoma)

-

A549 (lung carcinoma)

-

HeLa (cervical cancer)

-

PC-3 (prostate cancer)

-

A non-cancerous cell line (e.g., NIH/3T3 mouse fibroblast) to assess selectivity[6].

-

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

-

Flow Cytometric Analysis of Apoptosis:

-

Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

The aldehyde group could potentially react with nucleophilic residues in proteins, such as cysteine or lysine, leading to enzyme inhibition or disruption of protein function. A possible signaling pathway to investigate is the induction of apoptosis via the intrinsic or extrinsic pathway.

Caption: Proposed apoptotic pathway induced by this compound.

Antimicrobial Activity

The discovery of tetralin derivatives as inhibitors of Mycobacterium tuberculosis suggests that this compound should be screened for activity against a panel of pathogenic microbes.

-

Microorganism Selection:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

If resources permit, screening against Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) would be highly valuable.

-

-

Assay Procedure:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (standard antibiotic/antifungal) and negative (no compound) controls.

-

Incubate the plates under appropriate conditions for each microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

Enzyme Inhibition Assays

The potential for the aldehyde group to react with active site residues of enzymes makes enzyme inhibition a plausible mechanism of action.

Caption: Workflow for identifying and characterizing enzyme inhibitory activity.

A commercially available enzyme inhibition screening panel can provide initial hits. Based on the activities of related tetralins, specific enzymes to consider for targeted assays include:

-

Cytochrome P450 enzymes: As some tetralin derivatives are known to interact with these enzymes, assessing the inhibitory potential of this compound is crucial for understanding its drug metabolism profile and potential for drug-drug interactions[11].

-

Thromboxane synthase: Given that derivatives are thromboxane receptor antagonists, investigating inhibition of the synthase is a logical next step[4].

-

17-β-hydroxysteroid dehydrogenase: Inhibition of this enzyme could have implications for hormone-dependent cancers[5].

Future Directions and Conclusion

The biological activity of this compound remains an open and intriguing area of research. This technical guide provides a scientifically grounded roadmap for its systematic investigation. The proposed experimental workflows, from initial broad-based screening to more focused mechanistic studies, are designed to efficiently uncover and characterize its potential therapeutic applications.

The presence of the aldehyde moiety suggests the possibility of novel mechanisms of action compared to other reported tetralin derivatives. Should initial screenings yield promising results, further studies, including structure-activity relationship (SAR) analysis of synthesized analogs, in vivo efficacy studies in animal models, and detailed toxicological profiling, will be warranted.

References

- Benchchem. 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde | 155566-56-6. (URL: )

- PubChem. This compound | C11H12O | CID 366956. (URL: [Link])

- PrepChem.com. Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. (URL: )

- Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. (URL: )

- OECD SIDS. 1,2,3,4-TETRAHYDRONAPHTHALENE. (URL: )

- Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2021). Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages. Pharmaceuticals, 14(6), 595. (URL: [Link])

- Cimetière, B., Dubuffet, T., Muller, O., Descombes, J. J., Simonet, S., Laubie, M., Verbeuren, T. J., & Lavielle, G. (1998). Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. Bioorganic & medicinal chemistry letters, 8(11), 1375–1380. (URL: [Link])

- El-Adl, K., El-Sattar, N. E. A., & Al-Dies, A. M. (2012). Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives. Molecules (Basel, Switzerland), 17(4), 4717–4732. (URL: [Link])

- Gohari, A. R., Saeidi, I., Eslami-Tehrani, P., & Amini, M. (2015). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. Research in pharmaceutical sciences, 10(6), 512–518. (URL: [Link])

- A2B Chem. 1,2,3,4-Tetrahydronaphthalene. (URL: )

- ECHEMI. This compound Formula. (URL: )

- Karaduman, A. B., Acar, Ç., Göksel, M., Ertürk, A., & Balkan, A. (2019). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules (Basel, Switzerland), 24(18), 3365. (URL: [Link])

- Google Patents.

- Aggarwal, A., Kumar, P., Kumar, R., Kaur, J., & Kumar, V. (2019). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 27(12), 2608–2619. (URL: [Link])

- NINGBO INNO PHARMCHEM CO.,LTD.

- Klotz, L. O., & Steinhart, H. (1996). Mutagenic Properties of 1,2,3,4-tetrahydronaphthaline-1-hydroperoxide, a Model Compound for Organic Peroxides in Diesel Exhaust. Mutation research, 369(1-2), 103–108. (URL: [Link])

- Carmona, M., Duque, E., & Chavez de la Peña, M. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Microorganisms, 7(5), 127. (URL: [Link])

- DrugBank Online. 1,2,3,4-Tetrahydronaphthalene | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

- NIST WebBook. Naphthalene, 1,2,3,4-tetrahydro-. (URL: [Link])

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydronaphthalene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H12O | CID 366956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde Derivatives

Abstract

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives functionalized with a carbaldehyde group at the C1 position are valuable intermediates for the synthesis of a wide range of pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Tetralin Scaffold

The tetralin ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclohexane ring, is a cornerstone in the design of therapeutic agents.[1][2] Its conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. Notably, the tetralin motif is present in drugs such as the antidepressant sertraline and the non-ergoline dopamine agonist rotigotine.[1] The introduction of a carbaldehyde group at the C1 position provides a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

-

Modification of a Pre-formed Tetralin Scaffold: This approach involves the introduction of the aldehyde functionality onto a pre-existing tetralin ring system.

-

Annulation Strategies to Construct the Tetralin Ring with a Pre-installed C1-substituent: These methods build the bicyclic system with the necessary carbon framework already in place for conversion to the aldehyde.